1,2-dimethoxy-4-(2-nitroethenyl)benzene
Overview
Description
1,2-Dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with the chemical formula C10H11NO4This compound is characterized by its yellow crystalline or powder form and has a strong fragrance . It is primarily used as a reagent in organic synthesis .
Preparation Methods
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be synthesized through a nitroylation reaction. This involves adding nitric acid and a nitro ion source in an appropriate solvent to react with 3,4-dimethoxystyrene . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .
Comparison with Similar Compounds
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-nitrobenzene: This compound lacks the ethenyl group, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
InChI Key |
SYJMYDMKPSZMSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Pictograms |
Irritant |
Origin of Product |
United States |
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